molecular formula C19H30N2O5S B14008092 N-(Phenylmethanesulfonyl)leucylleucine CAS No. 7474-68-2

N-(Phenylmethanesulfonyl)leucylleucine

Cat. No.: B14008092
CAS No.: 7474-68-2
M. Wt: 398.5 g/mol
InChI Key: KZJWGBREBONQFI-UHFFFAOYSA-N
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Description

N-(Phenylmethanesulfonyl)leucylleucine is a synthetic dipeptide derivative featuring a phenylmethanesulfonyl (PMS) group attached to the N-terminus of a leucine-leucine backbone. The PMS moiety introduces hydrophobicity and may influence binding specificity to enzymatic targets.

Properties

CAS No.

7474-68-2

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[2-(benzylsulfonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H30N2O5S/c1-13(2)10-16(18(22)20-17(19(23)24)11-14(3)4)21-27(25,26)12-15-8-6-5-7-9-15/h5-9,13-14,16-17,21H,10-12H2,1-4H3,(H,20,22)(H,23,24)

InChI Key

KZJWGBREBONQFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(Phenylmethanesulfonyl)leucylleucine with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Biological Activity
This compound Not explicitly provided* ~450–500 (estimated) Sulfonyl, dipeptide (Leu-Leu) Likely low (hydrophobic PMS) Presumed protease inhibition
PMSF () C₇H₇FO₂S 174.19 Phenylmethylsulfonyl fluoride Reacts with water; unstable Irreversible serine protease inhibitor
F1 Compound () C₂₀H₂₁N₃O₅S 415.46 Sulfamoylphenyl, phthalyl, pentanamide Not reported Antimicrobial (sulfa drug derivative)
N-Acetyl-L-leucine salt () C₁₈H₂₈N₂O₆S 400.49 (estimated) Methylsulfonyl, acetylated leucine Not reported Unclear (structural analog)

*Estimated based on leucine (131.18 g/mol ×2) + PMS group (~174.19 g/mol).

Key Observations:
  • Size and Complexity : this compound is larger than PMSF but smaller than the F1 compound. Its dipeptide backbone may enhance target specificity compared to PMSF’s simpler structure .
  • Functional Groups: The PMS group is shared with PMSF, but the absence of a fluoride in the target compound suggests differences in reactivity (e.g., PMSF’s irreversible binding vs.
  • Solubility : Like PMSF, the target compound’s hydrophobicity may limit aqueous solubility, necessitating organic solvents for handling .

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